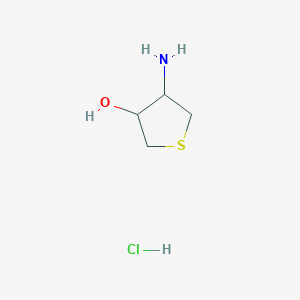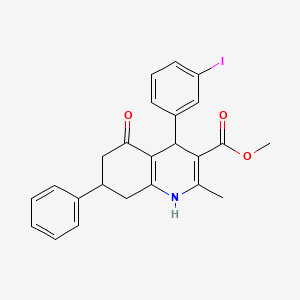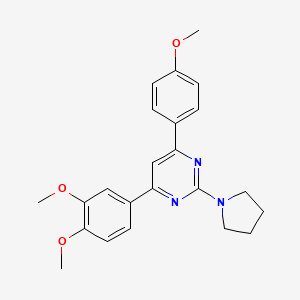
4-aminotetrahydro-3-thiopheneol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Aminotetrahydro-3-thiopheneol hydrochloride, also known as THT, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. THT is a heterocyclic compound that contains a sulfur atom in its ring structure. This chemical compound has been studied for its potential use in treating various diseases and disorders, including cancer, neurodegenerative diseases, and inflammation.
Wirkmechanismus
The mechanism of action of 4-aminotetrahydro-3-thiopheneol hydrochloride is not fully understood. However, studies have shown that 4-aminotetrahydro-3-thiopheneol hydrochloride can inhibit the activity of various enzymes and proteins that are involved in cell growth and proliferation. 4-aminotetrahydro-3-thiopheneol hydrochloride has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-aminotetrahydro-3-thiopheneol hydrochloride has been shown to have various biochemical and physiological effects. Studies have shown that 4-aminotetrahydro-3-thiopheneol hydrochloride can inhibit the activity of various enzymes and proteins that are involved in cell growth and proliferation. 4-aminotetrahydro-3-thiopheneol hydrochloride has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-aminotetrahydro-3-thiopheneol hydrochloride in lab experiments is its low toxicity. 4-aminotetrahydro-3-thiopheneol hydrochloride has been shown to have low toxicity in vitro and in vivo studies, making it a safe compound to use in lab experiments. However, one limitation of using 4-aminotetrahydro-3-thiopheneol hydrochloride in lab experiments is its limited solubility in water, which can make it difficult to use in certain assays.
Zukünftige Richtungen
There are several future directions for research on 4-aminotetrahydro-3-thiopheneol hydrochloride. One area of research could focus on the development of 4-aminotetrahydro-3-thiopheneol hydrochloride derivatives with improved solubility and bioavailability. Another area of research could focus on the use of 4-aminotetrahydro-3-thiopheneol hydrochloride in combination with other drugs for cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of 4-aminotetrahydro-3-thiopheneol hydrochloride and its potential therapeutic applications in treating various diseases and disorders.
Synthesemethoden
The synthesis of 4-aminotetrahydro-3-thiopheneol hydrochloride can be achieved through several methods, including the reduction of 3,4-dihydro-2H-thiophene-3-thione with sodium borohydride or lithium aluminum hydride. Another method involves the reaction of 3,4-dihydro-2H-thiophene-3-thione with ammonia in the presence of palladium on carbon catalyst.
Wissenschaftliche Forschungsanwendungen
4-aminotetrahydro-3-thiopheneol hydrochloride has been extensively studied for its potential therapeutic applications. One area of research has focused on the use of 4-aminotetrahydro-3-thiopheneol hydrochloride in cancer treatment. Studies have shown that 4-aminotetrahydro-3-thiopheneol hydrochloride has anti-cancer properties and can inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells.
Another area of research has focused on the potential use of 4-aminotetrahydro-3-thiopheneol hydrochloride in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that 4-aminotetrahydro-3-thiopheneol hydrochloride has neuroprotective properties and can prevent the death of neurons in the brain.
Eigenschaften
IUPAC Name |
4-aminothiolan-3-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NOS.ClH/c5-3-1-7-2-4(3)6;/h3-4,6H,1-2,5H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYEGUFCZWYSGAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminotetrahydrothiophen-3-ol hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methyl-3,5-dinitrobenzamide](/img/structure/B4986986.png)
![N-(3-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4986990.png)
![ethyl {[4-(benzoylamino)-2,5-dimethoxyphenyl]amino}(oxo)acetate](/img/structure/B4987002.png)
![4-{[2-(isonicotinoylamino)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}benzoic acid](/img/structure/B4987014.png)
![N-{2-[(3-chlorobenzyl)thio]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B4987017.png)
![6-amino-4-(2,4-dimethoxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4987029.png)


![N-(3,4-dimethylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea](/img/structure/B4987050.png)

![N-[2-(4-fluorophenyl)ethyl]-5,8-dimethoxy-4-methyl-2-quinolinamine](/img/structure/B4987057.png)
![N-allyl-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenoxy}acetamide](/img/structure/B4987061.png)
![methyl 2-{4-[(3,5-dichloro-2-pyridinyl)oxy]phenoxy}propanoate](/img/structure/B4987075.png)
![6-({[3-(aminocarbonyl)-5-(ethoxycarbonyl)-4-methyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4987087.png)